molecular formula C11H17NOS B12994914 5-(tert-Butylthio)-2-methoxy-3-methylpyridine

5-(tert-Butylthio)-2-methoxy-3-methylpyridine

Cat. No.: B12994914
M. Wt: 211.33 g/mol
InChI Key: NVKWYOKKXJBKGS-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-2-methoxy-3-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butylthio group, a methoxy group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-2-methoxy-3-methylpyridine typically involves the introduction of the tert-butylthio group to a pyridine derivative. One common method is the reaction of 2-methoxy-3-methylpyridine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylthio group, yielding the corresponding pyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives without the tert-butylthio group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(tert-Butylthio)-2-methoxy-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can modulate the compound’s reactivity and binding affinity to various enzymes or receptors. The methoxy and methyl groups also contribute to the compound’s overall chemical behavior and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylpyridine: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.

    5-(tert-Butylthio)-2-methylpyridine: Similar structure but without the methoxy group, leading to variations in its applications and behavior.

    5-(tert-Butylthio)-2-methoxypyridine: Lacks the methyl group, affecting its chemical and biological properties.

Uniqueness

5-(tert-Butylthio)-2-methoxy-3-methylpyridine is unique due to the combination of the tert-butylthio, methoxy, and methyl groups on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

5-tert-butylsulfanyl-2-methoxy-3-methylpyridine

InChI

InChI=1S/C11H17NOS/c1-8-6-9(14-11(2,3)4)7-12-10(8)13-5/h6-7H,1-5H3

InChI Key

NVKWYOKKXJBKGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)SC(C)(C)C

Origin of Product

United States

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